Cas no 1806530-53-9 (Methyl 3-hydroxy-5-nitropicolinate)

Methyl 3-hydroxy-5-nitropicolinate is a nitropyridine derivative with a molecular formula of C₇H₆N₂O₅. This compound features a hydroxyl group at the 3-position and a nitro group at the 5-position of the pyridine ring, esterified with methanol. Its structural properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxy) groups enhances its reactivity in selective transformations. It is commonly utilized in heterocyclic chemistry for constructing complex molecular frameworks. The compound is typically supplied with high purity, ensuring consistent performance in research and industrial applications.
Methyl 3-hydroxy-5-nitropicolinate structure
1806530-53-9 structure
商品名:Methyl 3-hydroxy-5-nitropicolinate
CAS番号:1806530-53-9
MF:C7H6N2O5
メガワット:198.13294172287
CID:4906638

Methyl 3-hydroxy-5-nitropicolinate 化学的及び物理的性質

名前と識別子

    • Methyl 3-hydroxy-5-nitropicolinate
    • インチ: 1S/C7H6N2O5/c1-14-7(11)6-5(10)2-4(3-8-6)9(12)13/h2-3,10H,1H3
    • InChIKey: NYDKYLWAORUHCH-UHFFFAOYSA-N
    • ほほえんだ: OC1=CC(=CN=C1C(=O)OC)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 105

Methyl 3-hydroxy-5-nitropicolinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029004798-500mg
Methyl 3-hydroxy-5-nitropicolinate
1806530-53-9 95%
500mg
$1,718.70 2022-03-31
Alichem
A029004798-250mg
Methyl 3-hydroxy-5-nitropicolinate
1806530-53-9 95%
250mg
$1,019.20 2022-03-31
Alichem
A029004798-1g
Methyl 3-hydroxy-5-nitropicolinate
1806530-53-9 95%
1g
$2,837.10 2022-03-31

Methyl 3-hydroxy-5-nitropicolinate 関連文献

Methyl 3-hydroxy-5-nitropicolinateに関する追加情報

Comprehensive Analysis of Methyl 3-hydroxy-5-nitropicolinate (CAS No. 1806530-53-9): Properties, Applications, and Industry Trends

Methyl 3-hydroxy-5-nitropicolinate (CAS No. 1806530-53-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This nitropyridine derivative combines a methyl ester group with a hydroxyl and nitro substitution pattern, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in developing crop protection agents and enzyme inhibitors, aligning with growing demands for sustainable agriculture and targeted therapies.

The compound's molecular formula C7H6N2O5 and 214.13 g/mol molecular weight facilitate diverse chemical modifications. Researchers particularly value its hydrogen-bonding capacity from the hydroxyl group and electron-withdrawing properties of the nitro moiety, which are crucial for designing chelation therapies and catalytic ligands. Analytical techniques like HPLC purity testing and NMR structural confirmation are essential for quality control, addressing industry concerns about compound standardization in synthetic workflows.

In pharmaceutical applications, Methyl 3-hydroxy-5-nitropicolinate serves as a precursor for kinase inhibitor scaffolds, responding to the oncology research community's focus on signal transduction modulation. Its compatibility with cross-coupling reactions enables rapid diversification, a feature frequently searched in medicinal chemistry forums. The compound's pH-dependent solubility (improved in alkaline conditions) is often discussed in formulation optimization queries, particularly for oral bioavailability enhancement strategies.

Environmental considerations shape modern usage of CAS No. 1806530-53-9. Its biodegradation pathways and ecotoxicity profile are actively studied to meet green chemistry principles – a trending topic in EPA regulatory updates. The scientific community demonstrates growing interest in its photostability characteristics, relevant to developing light-activated agrochemicals that reduce environmental persistence. These aspects align with search trends for eco-friendly synthesis methods and reduced ecological footprint compounds.

From a commercial perspective, Methyl 3-hydroxy-5-nitropicolinate suppliers emphasize batch-to-batch consistency and scalable production processes. Market analyses reveal increasing procurement for high-throughput screening libraries, driven by pharmaceutical companies expanding their drug discovery pipelines. The compound's storage stability (recommended at 2-8°C under inert atmosphere) frequently appears in chemical handling FAQs, reflecting user concerns about long-term reagent preservation.

Emerging research explores the compound's role in metal-organic frameworks (MOFs) for selective molecular recognition – a hot topic in sensor technology discussions. Its coordination chemistry with transition metals attracts attention for developing heterogeneous catalysts, particularly in asymmetric synthesis applications. These developments respond to frequent searches about chiral auxiliary design and stereoselective reactions in synthetic organic chemistry.

Quality assessment protocols for CAS No. 1806530-53-9 typically involve residual solvent analysis and heavy metal screening, addressing strict ICH guidelines compliance requirements. The compound's chromatographic behavior (often monitored via reverse-phase HPLC) is a technical focus area in analytical method development circles. Recent patent literature highlights derivatives of this compound in intellectual property claims for neurological disorder treatments, correlating with rising search volumes for blood-brain barrier permeable compounds.

Industrial scale-up challenges for Methyl 3-hydroxy-5-nitropicolinate production often involve nitration selectivity control and esterification optimization – technical pain points frequently queried in process chemistry communities. Advances in continuous flow synthesis demonstrate promising results for improving yield and safety profile. These innovations match industry search trends around process intensification and manufacturing cost reduction strategies for fine chemicals.

The compound's spectroscopic fingerprints (characteristic IR absorption at 1720 cm-1 for carbonyl and 1530 cm-1 for nitro groups) serve as important quality markers for authentication. This analytical approach addresses common user questions about material identification techniques in quality assurance workflows. Furthermore, its crystallization behavior studies contribute to broader discussions about polymorphism control in active pharmaceutical ingredients (APIs).

Looking forward, Methyl 3-hydroxy-5-nitropicolinate is positioned as a key building block in fragment-based drug design (FBDD), responding to pharmaceutical industry needs for lead compound diversification. Its balanced lipophilicity profile (calculated LogP ~1.2) makes it particularly valuable for central nervous system drug discovery – a trending research area with growing publication output. These applications correlate strongly with search engine queries about blood-brain barrier penetration predictors and CNS druglikeness rules.

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